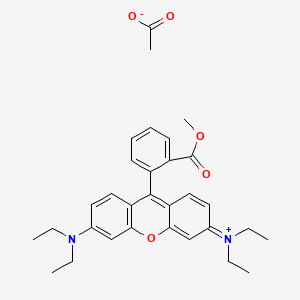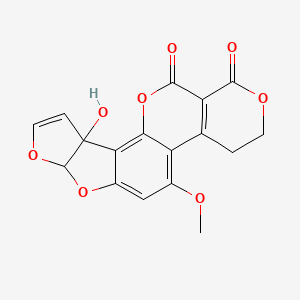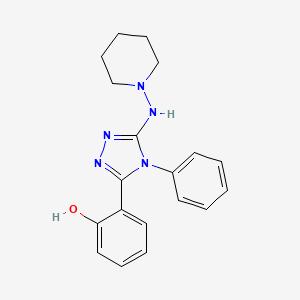
2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a triazole ring, a phenyl group, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The phenyl and piperidine groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperidine moieties.
科学的研究の応用
2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenolic group can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)aniline
- 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)benzamide
- 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
What sets 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a phenolic group and a piperidine moiety in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
82619-99-6 |
|---|---|
分子式 |
C19H21N5O |
分子量 |
335.4 g/mol |
IUPAC名 |
2-[4-phenyl-5-(piperidin-1-ylamino)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C19H21N5O/c25-17-12-6-5-11-16(17)18-20-21-19(22-23-13-7-2-8-14-23)24(18)15-9-3-1-4-10-15/h1,3-6,9-12,25H,2,7-8,13-14H2,(H,21,22) |
InChIキー |
XKQONGLTQOBKMP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)NC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
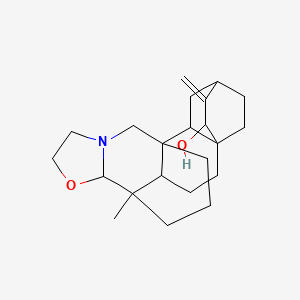
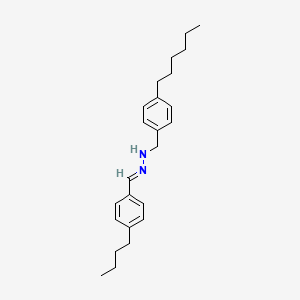
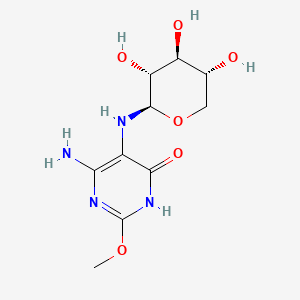

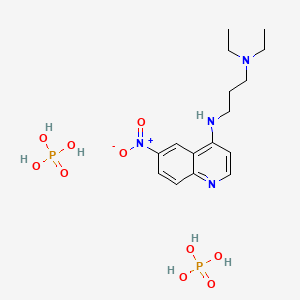
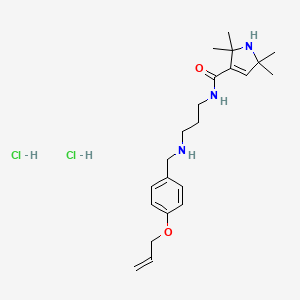
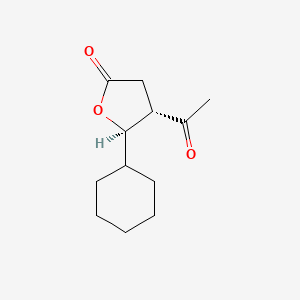
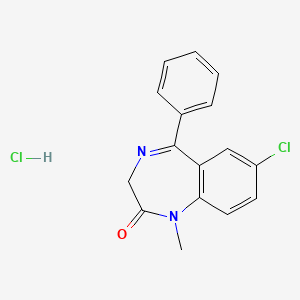
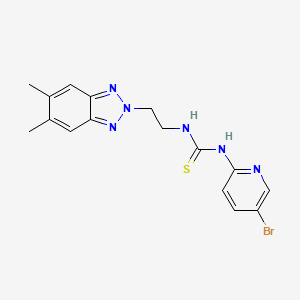
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
